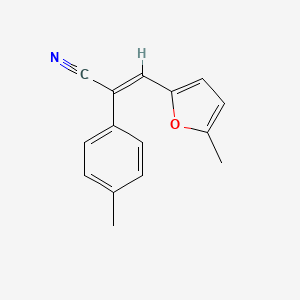
3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a methyl group and a phenyl group attached to an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile typically involves the following steps:
Furan Derivative Synthesis: The starting material, 5-methylfuran-2-yl, is synthesized through known methods such as the Paal-Knorr synthesis.
Acrylonitrile Introduction: The furan derivative is then reacted with acrylonitrile in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
P-Tolyl Group Addition: The p-tolyl group is introduced through a Friedel-Crafts acylation reaction, where p-tolyl chloride is used as the acylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity, with continuous monitoring and control systems in place to maintain consistency.
化学反応の分析
Types of Reactions: 3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile exerts its effects involves its interaction with molecular targets and pathways. The furan ring and the nitrile group play crucial roles in binding to specific enzymes or receptors, leading to biological or chemical activity. The exact mechanism may vary depending on the specific application and the molecular environment.
類似化合物との比較
3-(5-Methylfuran-2-yl)acrylic acid
3-(5-Methylfuran-2-yl)acrylaldehyde
3-(5-Methylfuran-2-yl)butanal
Uniqueness: 3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile is unique due to its combination of the furan ring, methyl group, phenyl group, and acrylonitrile moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.
特性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H13NO/c1-11-3-6-13(7-4-11)14(10-16)9-15-8-5-12(2)17-15/h3-9H,1-2H3/b14-9- |
InChIキー |
FTMCEXGFVOFNGL-ZROIWOOFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\C2=CC=C(O2)C)/C#N |
正規SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(O2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


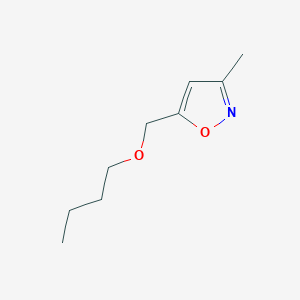

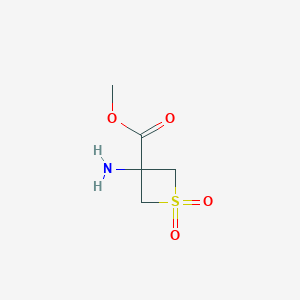

![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)
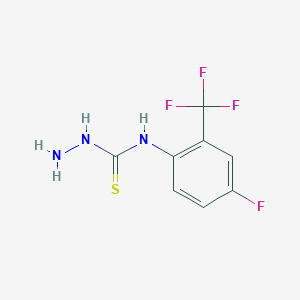
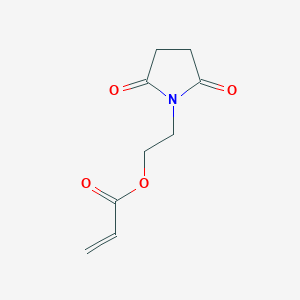
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
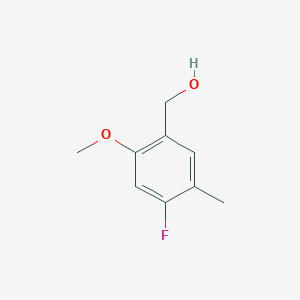
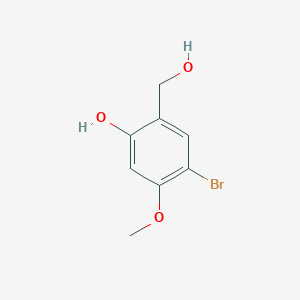
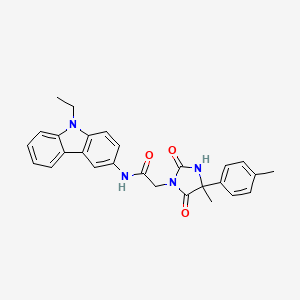
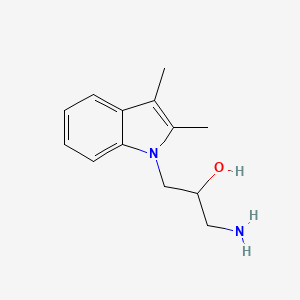
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
